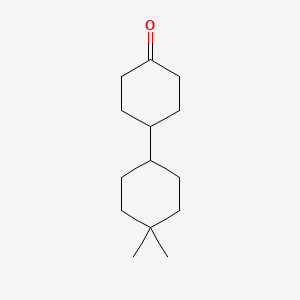
4-(4,4-Dimethylcyclohexyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4-Dimethylcyclohexyl)cyclohexanone is an organic compound with the molecular formula C14H24O It is a ketone derivative characterized by the presence of two cyclohexane rings, one of which is substituted with two methyl groups at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)cyclohexanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4,4-dimethylcyclohexanone with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-(4,4-Dimethylcyclohexyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and cyclohexane rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
4-(4,4-Dimethylcyclohexyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The pathways involved may include metabolic processes and signal transduction mechanisms.
相似化合物的比较
4,4-Dimethylcyclohexanone: A simpler ketone with a single cyclohexane ring.
Cyclohexanone: A basic ketone structure without methyl substitutions.
4-Methylcyclohexanone: A ketone with a single methyl group substitution.
Uniqueness: 4-(4,4-Dimethylcyclohexyl)cyclohexanone is unique due to its dual cyclohexane rings and specific methyl substitutions, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C14H24O |
|---|---|
分子量 |
208.34 g/mol |
IUPAC 名称 |
4-(4,4-dimethylcyclohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H24O/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h11-12H,3-10H2,1-2H3 |
InChI 键 |
UQKVSKOCLHURSA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2CCC(=O)CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















